molecular formula C19H17BrN2O3 B2839983 Ethyl 4-(3-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate CAS No. 400078-27-5

Ethyl 4-(3-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Cat. No.: B2839983
CAS No.: 400078-27-5
M. Wt: 401.26
InChI Key: FJXJXEFRRZNOCL-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C19H17BrN2O3 and its molecular weight is 401.26. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antiretroviral Activity

Research on pyrimidine derivatives has shown that certain compounds exhibit significant antiviral and antiretroviral activities. For instance, modifications of the pyrimidine ring, such as substitution at the 5-position, have been shown to markedly inhibit retrovirus replication in cell culture, suggesting potential applications in HIV treatment and other retroviral infections (Hocková et al., 2003).

Antimicrobial and Antioxidant Properties

Pyrimidine derivatives have also been explored for their antimicrobial and antioxidant properties. Biginelli reaction-based syntheses have led to compounds with moderate to good antioxidant and antimicrobial activities, indicating their potential use in combating oxidative stress and microbial infections (Youssef & Amin, 2012).

Anticancer Activity

Synthetic efforts have yielded pyrimidine derivatives with promising anticancer properties. These compounds have shown inhibitory effects against various cancer cell lines, including breast carcinoma, highlighting their potential in cancer therapy research (Rahmouni et al., 2016).

Nonlinear Optical Properties

Pyrimidine derivatives have been studied for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. Detailed analyses of their electronic and optical behaviors provide insights into their potential as materials for NLO applications (Hussain et al., 2020).

Protein Binding Interactions

Studies on the binding interactions between pyrimidine derivatives and proteins like bovine serum albumin (BSA) have revealed important information about their pharmacokinetics and potential therapeutic applications. These interactions are critical for understanding the drug's behavior in biological systems (Pisudde et al., 2018).

Mechanism of Action

Mode of Action

It is known that many pyrazoline derivatives, which this compound is a part of, have diverse pharmacological effects . These effects can be attributed to their interaction with various biological targets, leading to changes in cellular processes.

Biochemical Pathways

Pyrazoline derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

It is known that pyrazoline derivatives can have a variety of effects on cells, including inducing oxidative stress . Oxidative stress can lead to cellular damage and has been linked to a variety of diseases.

Properties

IUPAC Name

ethyl 4-(3-bromophenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-2-25-19(24)15-16(13-9-6-10-14(20)11-13)21-17(22-18(15)23)12-7-4-3-5-8-12/h3-11,15-16H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXJXEFRRZNOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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